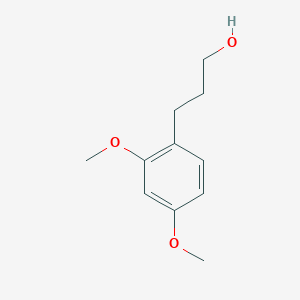

3-(2,4-Dimethoxyphenyl)propan-1-ol

Description

3-(2,4-Dimethoxyphenyl)propan-1-ol (CAS: Not explicitly provided in evidence; molecular formula: C₁₁H₁₆O₃, molar mass: 196.24 g/mol) is a substituted propanol derivative featuring a phenyl ring with methoxy groups at the 2- and 4-positions. This compound is of interest due to its structural similarity to bioactive molecules, particularly in phytochemical and pharmacological contexts.

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C11H16O3/c1-13-10-6-5-9(4-3-7-12)11(8-10)14-2/h5-6,8,12H,3-4,7H2,1-2H3 |

InChI Key |

LUAQCSLNHJAUHI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCO)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: 3-(3,4-Dimethoxyphenyl)propan-1-ol

Structural Differences :

Implications :

Functional Group Variations: 3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Structural Differences :

- Target Compound : Aromatic dimethoxyphenyl group.

Physical Properties :

| Property | 3-(2,4-Dimethoxyphenyl)propan-1-ol | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol |

|---|---|---|

| Molar Mass (g/mol) | 196.24 | 159.27 |

| Density (g/cm³) | Not reported | 0.875 |

| Flash Point (°C) | Not reported | 73.9 |

Functional Implications :

- The diethylamino group increases polarity and water solubility, whereas the aromatic dimethoxyphenyl group likely reduces solubility but enhances lipophilicity, affecting membrane permeability in biological systems .

Bioactive Analogs: Chalcones and Triazole Derivatives

Chalcone Derivatives :

- (E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one () shares the 2,4-dimethoxyphenyl moiety. It exhibited 38.16% inhibition of PfFd-PfFNR, attributed to electrostatic interactions involving the amino group .

- Comparison: The propanol backbone in the target compound may lack the α,β-unsaturated ketone critical for chalcone bioactivity, suggesting different mechanisms of action.

Triazole Derivatives :

Phytochemical Analogs: Compounds from Ephedra intermedia

- 3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid () shares a similar phenylpropanoid backbone but includes hydroxyl groups and a carboxylic acid.

- methoxy) in modulating activity .

Research Findings and Implications

- Functional Group Trade-offs: Propanol derivatives with aromatic groups may prioritize stability and lipophilicity, whereas amino or carboxylic acid groups enhance solubility and target engagement .

- Safety Profiles: Propanol analogs like 3-(Diethylamino)-2,2-dimethyl-propan-1-ol require respiratory and dermal protection (flash point: 73.9°C), whereas dimethoxyphenyl derivatives likely demand similar precautions due to aromatic reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.